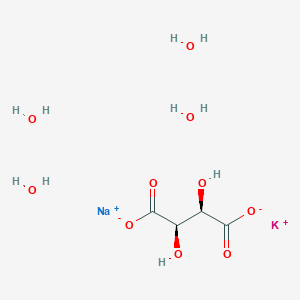

![molecular formula C8H12O4 B151443 (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 76704-05-7](/img/structure/B151443.png)

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Übersicht

Beschreibung

This compound, also known as (+)-Corey Lactone Benzoate, is a Corey lactone derivative . It has a molecular formula of C15H16O5 . The compound is used in the preparation of prostaglandin analogues for use as vasodilators as well as EP4 receptor agonists .

Molecular Structure Analysis

The compound has a molecular weight of 276.28 g/mol . The IUPAC name is [(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate . The InChI and SMILES strings provide a textual representation of the compound structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.28 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 276.09977361 g/mol .

Wissenschaftliche Forschungsanwendungen

Vasodilator and EP4 Receptor Agonist

This compound is used in the preparation of prostaglandin analogues that act as vasodilators and EP4 receptor agonists. These applications are significant in medical treatments that require the dilation of blood vessels to increase blood flow and reduce blood pressure .

Prostaglandin Synthesis

It serves as a raw material for the synthesis of prostaglandins, which are lipid compounds with hormone-like effects. Prostaglandins play a role in various physiological processes including inflammation, blood flow, the formation of blood clots, and the induction of labor .

Glaucoma Treatment

Prostaglandin analogues derived from this compound are used to treat glaucoma by reducing intraocular pressure. They achieve this by decreasing the amount of fluid in the eyes .

Gastric Ulcer Prevention

These analogues also protect the stomach lining from harmful stomach acid, making them useful in preventing gastric ulcers, especially in patients who require continuous doses of NSAIDs .

Labor Induction

In obstetrics, prostaglandin analogues can be used to induce labor by causing contractions in the cervix .

Eyelash Growth Enhancement

An interesting cosmetic application is the use of prostaglandin analogues to increase eyelash growth .

Wirkmechanismus

Target of Action

It is known that the compound is an enantiomer of (-)-corey lactone benzoate , which is used in the preparation of prostaglandin analogues . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.

Pharmacokinetics

The compound is slightly soluble in chloroform and methanol .

Eigenschaften

IUPAC Name |

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTZWRCSPHQSFX-ZTYPAOSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2[C@@H]1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454586 | |

| Record name | (+)-Corey lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |

CAS RN |

76704-05-7 | |

| Record name | (+)-Corey lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)

![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)